Bienvenue dans la boutique en ligne BenchChem!

1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine

Lipophilicity Drug-likeness Physicochemical profiling

Procure 1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine (CAS 355824-70-3) for definitive sigma-receptor SAR. The 4-methylsulfanyl substituent imparts higher lipophilicity (ΔclogP ~+0.7), larger van der Waals radius (S ≈1.80 Å vs O ≈1.52 Å), and unique S···π interactions—properties unattainable with common 4-methoxy, 4-methyl, or 4-fluoro analogs. Validated orthogonal identity confirmation via ¹H NMR singlet at δ 2.45 ppm (S–CH₃) and monoisotopic mass 346.1270 Da ensures unambiguous differentiation from structural mimics in QC and forensic applications.

Molecular Formula C19H23ClN2S
Molecular Weight 346.9 g/mol
Cat. No. B5826329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine
Molecular FormulaC19H23ClN2S
Molecular Weight346.9 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C19H23ClN2S/c1-23-19-8-4-17(5-9-19)15-22-12-10-21(11-13-22)14-16-2-6-18(20)7-3-16/h2-9H,10-15H2,1H3
InChIKeyKDKNOYWLNQHKDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine: Chemical Identity, Source, and Procurement Baseline


1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine (CAS 355824-70-3, molecular formula C₁₉H₂₃ClN₂S, monoisotopic mass 346.1270 Da) is a synthetic disubstituted piperazine derivative bearing a 4-chlorobenzyl group at N-1 and a 4-(methylsulfanyl)benzyl group at N-4 . The compound belongs to the benzylpiperazine class, which has been extensively explored as a scaffold for sigma receptor ligands, dopamine receptor modulators, and serotonin transporter inhibitors [1]. Its distinguishing structural feature is the para-methylsulfanyl (S–CH₃) substituent on one benzyl arm, which differentiates it from the more common 4‑methoxy, 4‑methyl, or unsubstituted benzyl analogs. The compound is supplied primarily as a research chemical by specialist vendors, and its procurement is driven by the need for specific substitution patterns in structure‑activity relationship (SAR) studies and chemical biology probe development.

Why 1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine Cannot Be Replaced by Common Benzylpiperazine Analogs


The presence of the 4‑methylsulfanyl (–SCH₃) substituent imparts physicochemical and pharmacophoric properties that are not reproduced by the more abundant 4‑methoxy, 4‑methyl, or unsubstituted benzylpiperazine analogs. Within the benzylpiperazine chemotype, even single‑atom changes on the N‑4 benzyl ring (e.g., O vs. S vs. CH₂) substantially alter sigma‑receptor subtype selectivity, lipophilicity, and hydrogen‑bonding potential [1]. Generic substitution with a commercially convenient analog therefore risks undermining SAR conclusions, altering target engagement profiles, and invalidating cross‑study comparisons. The quantitative evidence below demonstrates that the 4‑chlorobenzyl/4‑methylsulfanyl substitution pattern occupies a distinct property space that is not accessible with common in‑class alternatives, making compound‑specific sourcing a scientific necessity rather than a procurement preference.

Quantitative Differentiation Evidence for 1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine vs. Closest Analogs


Predicted Lipophilicity (clogP) Comparison: Methylsulfanyl vs. Methoxy Analog

The target compound displays a higher computed logP than its 4‑methoxybenzyl analog, reflecting the greater lipophilicity of the methylsulfanyl group. The 0.7‑unit difference translates to an approximately 5‑fold higher octanol‑water partition coefficient, which affects membrane permeability, non‑specific protein binding, and CNS exposure potential . When selecting a benzylpiperazine for a CNS‑targeted SAR program, this lipophilicity increment must be accounted for; substituting the methoxy analog would underestimate the compound’s membrane partitioning and potentially mislead in vivo pharmacokinetic predictions.

Lipophilicity Drug-likeness Physicochemical profiling

Sigma‑1 Receptor Affinity: Class‑Level Evidence from Structurally Adjacent Benzylpiperazines

Although direct binding data for the target compound are not publicly available in the peer‑reviewed literature, the benzylpiperazine scaffold to which it belongs consistently shows nanomolar σ₁ receptor affinity when appropriately substituted. In a systematic SAR study of N‑benzyl‑N′‑benzylpiperazines, the 4‑methoxybenzyl analog achieved a σ₁ Kᵢ of 2.7 nM with 38‑fold selectivity over σ₂ [1]. The 4‑methylsulfanyl group is a larger, more polarizable substituent than methoxy, which is expected to favor σ₁ over σ₂ binding based on the established pharmacophore model in which σ₁ affinity is enhanced by para‑substituents capable of van der Waals interactions with the receptor’s hydrophobic pocket [2]. This class‑level inference supports the use of the target compound for σ₁‑focused probe development, where the methylsulfanyl group may confer selectivity advantages that cannot be achieved with oxygen‑based analogs.

Sigma receptor Radioligand binding Neuropathic pain

¹H NMR Spectroscopic Differentiation: Methylsulfanyl vs. Methoxy Proton Signature

The oxalate salt of the target compound exhibits a characteristic singlet for the methylsulfanyl (–SCH₃) protons at δ ≈ 2.45 ppm in the ¹H NMR spectrum, as documented in the SpectraBase database [1]. This resonance is diagnostically distinct from the methoxy (–OCH₃) singlet observed in the 4‑methoxybenzyl analog, which appears upfield at δ ≈ 3.75 ppm. The approximately 1.3 ppm upfield shift of the SCH₃ protons relative to OCH₃ provides a definitive spectroscopic handle for identity verification and purity assessment, enabling unambiguous differentiation of the target compound from oxygen‑containing analogs in procurement quality control.

NMR spectroscopy Chemical shift Structural confirmation

Monoisotopic Mass Differentiation as an LC‑MS Identity Check

High‑resolution mass spectrometry provides an unambiguous differentiation between the target compound and common analogs. The monoisotopic mass of the target compound is 346.1270 Da (C₁₉H₂₃³⁵ClN₂S) , while the 4‑methoxy analog (C₁₉H₂₃ClN₂O) has a monoisotopic mass of 330.1499 Da. The 15.9771 Da mass difference arises from the replacement of oxygen (¹⁶O, exact mass 15.9949) with sulfur (³²S, exact mass 31.9721), and this Δm of ~16 Da is readily resolved by any TOF or Orbitrap instrument at resolving power > 30,000. This mass difference allows simultaneous LC‑MS confirmation of compound identity and detection of cross‑contamination with the methoxy analog in a single analytical run.

Mass spectrometry Identity verification Quality control

Recommended Procurement and Research Application Scenarios for 1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine


σ₁ Receptor Pharmacophore Exploration via Sulfur‑Specific Substitution

The 4‑methylsulfanyl group offers a larger van der Waals radius (sulfur ≈ 1.80 Å vs. oxygen ≈ 1.52 Å) and higher polarizability than the 4‑methoxy substituent present in benchmark σ₁ ligands. Researchers aiming to probe the steric and electronic tolerance of the σ₁ receptor’s para‑substituent pocket should procure this compound as a direct comparator to N‑(benzofuran‑2‑ylmethyl)‑N′‑(4‑methoxybenzyl)piperazine (σ₁ Kᵢ = 2.7 nM [1]), thereby generating paired SAR data that isolates the effect of S vs. O at the 4‑position on σ₁/σ₂ selectivity.

Lipophilicity‑Dependent Membrane Permeability Calibration in CNS Drug Discovery

With a predicted clogP ~0.7 units higher than its 4‑methoxy counterpart, the target compound serves as a lipophilicity‑shifted probe for calibrating in vitro–in vivo correlations of passive CNS penetration within a matched benzylpiperazine series. This application is particularly relevant when developing σ₁‑targeted therapeutics for neuropathic pain, where adequate brain exposure is a prerequisite for efficacy.

Analytical Reference Standard for Forensic and Quality Control Laboratories

The distinctive ¹H NMR singlet at δ 2.45 ppm (S–CH₃) and the monoisotopic mass of 346.1270 Da provide two orthogonal identity verification endpoints that unambiguously distinguish this compound from the structurally similar 4‑methoxy, 4‑methyl, and 4‑fluoro analogs. Forensic and QC laboratories requiring certified reference materials for benzylpiperazine differentiation should source this compound as a primary standard for NMR and LC‑HRMS method validation [1].

Chemical Biology Probe for Sulfur‑Mediated Binding Interactions

The methylsulfanyl sulfur atom can engage in unique non‑covalent interactions—including S···π contacts with aromatic receptor residues and weaker hydrogen‑bond acceptance compared to methoxy oxygen—that cannot be accessed with oxygen‑based substituents. This compound is appropriate for chemoproteomic studies using sulfur‑specific anomalous scattering or mass‑shift labeling strategies to map sulfur‑dependent binding sites within the σ₁ receptor or other benzylpiperazine targets.

Quote Request

Request a Quote for 1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.